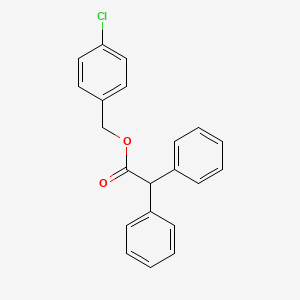

4-chlorobenzyl diphenylacetate

Description

Contextualization of Ester Compounds in Modern Organic Synthesis Research

Esters are a cornerstone of organic chemistry, defined by a carboxyl group with the hydroxyl replaced by an alkoxy group. numberanalytics.com Their synthesis, most commonly through the esterification of a carboxylic acid with an alcohol, is a fundamental reaction. ebsco.comresearchgate.net In contemporary organic synthesis, esters are highly valued for their versatility. solubilityofthings.com They serve as crucial intermediates in the creation of more complex molecules and are found in a wide array of natural and synthetic products. numberanalytics.comsolubilityofthings.com Their applications span from being key components in the production of polymers and plasticizers to their use as prodrugs in pharmaceuticals. numberanalytics.comnumberanalytics.com

Significance of Diphenylacetate Moiety in Chemical Research

The diphenylacetate moiety, characterized by a central carbon atom attached to two phenyl groups and a carboxyl group, is a significant structural motif in chemical research. This structure is a key component in various organic compounds. Research into molecules containing the diphenylacetylene (B1204595) moiety, a related structure, highlights the interest in the rigid and electronically active nature of such phenyl-substituted carbon frameworks. researcher.life The study of compounds like methyl diphenylacetate provides insight into the chemical and physical properties conferred by this arrangement of phenyl groups. nih.gov

Role of Chlorinated Benzyl (B1604629) Groups in Organic Synthesis and Material Science

The benzyl group, a benzene (B151609) ring attached to a CH₂ group, is a common building block in organic synthesis. wikipedia.org Its chlorinated derivatives, such as 4-chlorobenzyl chloride, are reactive compounds widely used to introduce the benzyl group into other molecules, a process known as benzylation. wikipedia.org This is particularly useful for protecting alcohols and amines during complex synthetic sequences. wikipedia.orgcommonorganicchemistry.com In material science, chlorinated compounds are integral to the production of polymers like polyvinyl chloride (PVC). researchgate.net Chlorinated esters, for instance, can act as secondary plasticizers in PVC formulations, enhancing flexibility and sometimes imparting flame retardant properties. researchgate.net The specific positioning of the chlorine atom on the benzyl group can influence the reactivity and properties of the resulting molecule.

Overview of Prior Research on Related Chlorinated Esters and Diphenylacetic Acid Derivatives

Previous research has explored various facets of chlorinated esters and diphenylacetic acid derivatives, laying the groundwork for understanding compounds like 4-chlorobenzyl diphenylacetate. Studies on chlorinated esters have often focused on their application as plasticizers, investigating how their structure affects properties like thermal stability and compatibility with polymers such as PVC. researchgate.net Research into diphenylacetic acid derivatives has included crystallographic studies of compounds like N-(4-Chlorophenyl)-2,2-diphenylacetamide, which provides valuable data on the three-dimensional arrangement of the molecule and intermolecular interactions. researchgate.net The synthesis of related compounds, such as those involving the 4-chlorobenzyl group, has also been a subject of investigation, with various methods being developed for their preparation. chemicalbook.comchemicalbook.com

Current Research Gaps and Motivations for Investigating this compound

Despite the existing body of research on related compounds, specific data and comprehensive studies on this compound are not extensively documented in publicly available literature. The synthesis and characterization of this specific ester would fill a gap in the understanding of how the combination of a diphenylacetate moiety and a chlorinated benzyl group influences the compound's properties. Investigating this molecule is motivated by the potential to create new materials with tailored characteristics. For instance, it could be explored as a novel plasticizer, a building block for more complex organic molecules, or as a component in materials with specific optical or electronic properties. The detailed study of its synthesis would also contribute to the broader knowledge of esterification reactions involving sterically hindered and electronically modified reactants.

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)methyl 2,2-diphenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClO2/c22-19-13-11-16(12-14-19)15-24-21(23)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,20H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLIFGCYNKGAOCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chlorobenzyl Diphenylacetate

Conventional Esterification Routes to 4-Chlorobenzyl Diphenylacetate

Conventional methods for forming the ester linkage in this compound rely on well-established organic reactions. These routes, while effective, often require stoichiometric reagents and can generate significant waste streams.

Fischer Esterification Approaches

Fischer-Speier esterification is a cornerstone of ester synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol. iieta.org In the context of this compound, this involves the direct reaction of diphenylacetic acid with 4-chlorobenzyl alcohol in the presence of a strong acid catalyst.

The reaction is an equilibrium process, and to achieve high yields of the desired ester, the equilibrium must be shifted towards the products. researchgate.net This is typically accomplished by using a large excess of one reactant, usually the less expensive 4-chlorobenzyl alcohol, or by the continuous removal of water as it is formed during the reaction. iieta.orgmasterorganicchemistry.com Common strong acid catalysts for this transformation include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The mechanism begins with the protonation of the carbonyl oxygen of diphenylacetic acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of 4-chlorobenzyl alcohol. researchgate.net Subsequent proton transfer and elimination of a water molecule yield the final ester product.

Representative Reaction Conditions for Fischer Esterification:

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Key Feature |

|---|---|---|---|---|---|

| Diphenylacetic Acid | 4-Chlorobenzyl Alcohol (excess) | Sulfuric Acid (catalytic) | Toluene | Reflux | Water removal via Dean-Stark trap |

Activated Ester Methods (e.g., using activating agents like DCC, EDC)

To circumvent the often harsh conditions and equilibrium limitations of Fischer esterification, carboxylic acids can be activated to enhance their reactivity towards alcohols. This is commonly achieved using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These methods, often referred to as Steglich esterification, are particularly useful for sterically hindered substrates or when mild reaction conditions are required. nih.gov

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the reaction of diphenylacetic acid with DCC. nih.gov This intermediate is then susceptible to nucleophilic attack by 4-chlorobenzyl alcohol, leading to the formation of this compound and N,N'-dicyclohexylurea (DCU), a stable byproduct that precipitates from many common solvents, simplifying purification. nih.gov The reaction is often accelerated by the addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP), which acts as an acyl transfer catalyst, further improving yields and suppressing side reactions. nih.govacs.org

Typical Reagents for Activated Ester Synthesis:

| Carboxylic Acid | Alcohol | Coupling Agent | Catalyst (optional) | Solvent | Byproduct |

|---|---|---|---|---|---|

| Diphenylacetic Acid | 4-Chlorobenzyl Alcohol | DCC | DMAP | Dichloromethane (DCM) | Dicyclohexylurea (DCU) |

Transesterification Strategies

Transesterification is another equilibrium-controlled process for synthesizing esters, wherein an existing ester is reacted with an alcohol in the presence of a catalyst to exchange the alcohol moiety. To synthesize this compound via this route, a simple alkyl ester of diphenylacetic acid, such as methyl diphenylacetate or ethyl diphenylacetate, would be reacted with 4-chlorobenzyl alcohol.

This reaction can be catalyzed by either acids (like sulfuric acid or p-toluenesulfonic acid) or bases (like sodium methoxide (B1231860) or potassium carbonate). google.com The mechanism of acid-catalyzed transesterification is very similar to that of Fischer esterification. google.com To drive the reaction to completion, a large excess of 4-chlorobenzyl alcohol is typically used to shift the equilibrium towards the formation of the desired, more stable benzyl (B1604629) ester and the more volatile simple alcohol (e.g., methanol (B129727) or ethanol), which can be removed by distillation. google.com

Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry increasingly focuses on catalytic methods to improve efficiency, selectivity, and sustainability. Both homogeneous and heterogeneous catalysts are employed in the synthesis of esters like this compound.

Homogeneous Catalysis in Ester Formation

Homogeneous catalysts are soluble in the reaction medium and offer high activity and selectivity under mild conditions. For esterification, various organometallic compounds and Lewis acids can function as effective homogeneous catalysts. google.comacs.org Compounds of metals such as titanium, zirconium, and zinc have been shown to catalyze esterification reactions. nih.govgoogle.com For instance, simple zinc(II) salts can effectively catalyze the esterification of fatty acids with alcohols, operating through a homogeneous system that allows for the removal of water. acs.org

These catalysts function as Lewis acids, activating the carboxylic acid by coordinating to the carbonyl oxygen, thereby facilitating nucleophilic attack by the alcohol. rsc.org While specific data for the synthesis of this compound using these catalysts is not extensively documented, their general applicability to esterification suggests they are viable candidates for this transformation. The primary challenge with homogeneous catalysts is their often-difficult separation from the product mixture, which can complicate purification and prevent catalyst recycling. google.com

Heterogeneous Catalysis for Sustainable Production

Heterogeneous catalysts, which exist in a different phase from the reactants, are central to green and sustainable chemical production. Their primary advantage is the ease of separation from the reaction mixture by simple filtration, which allows for catalyst recycling and continuous processing, reducing waste and cost. rsc.org For the synthesis of this compound, solid acid catalysts are particularly relevant.

A range of materials have been developed as solid acid catalysts for esterification, including:

Sulfated Zirconia (SZ): This is a superacidic material that has demonstrated high activity in the esterification of various carboxylic acids. rsc.orgrsc.org It is robust and can be reused multiple times with minimal loss of activity. researchgate.net Its strong Brønsted and Lewis acid sites effectively catalyze the reaction. mdpi.com

Zeolites: These are crystalline aluminosilicates with well-defined pore structures and tunable acidity. rsc.org Zeolites like ZSM-5, H-Y, and H-Beta have been successfully used as catalysts for the esterification of aromatic acids with alcohols, including benzyl alcohol. mdpi.comanalis.com.my The shape-selectivity of zeolites can also influence the product distribution.

Polymeric Resins: Ion-exchange resins, such as the sulfonic acid-functionalized polystyrene resin Amberlyst-15, are widely used as strong acid catalysts in organic synthesis. arkat-usa.org They are effective for esterifying various carboxylic acids, including those with aromatic groups, and can be used in packed-bed reactors for continuous production. nih.govresearchgate.net

These heterogeneous catalysts offer an environmentally benign alternative to traditional homogeneous mineral acids, avoiding corrosion, toxicity, and separation issues. google.com

Examples of Heterogeneous Catalysts for Esterification:

| Catalyst Type | Specific Example | Key Advantages | Typical Reaction Conditions |

|---|---|---|---|

| Sulfated Metal Oxide | Sulfated Zirconia (SZ) | High acidity, robust, reusable | High temperature, solvent-free or in non-polar solvent |

| Zeolite | ZSM-5, H-Beta | Shape selectivity, tunable acidity, thermal stability | 110-150 °C, batch or continuous flow |

Enzyme-Mediated Esterification (Chemoenzymatic Synthesis)

The chemoenzymatic synthesis of this compound represents a significant advancement in the field of biocatalysis. This method utilizes enzymes, most notably lipases, to catalyze the esterification reaction between diphenylacetic acid and 4-chlorobenzyl alcohol. Lipases are widely employed in organic synthesis due to their high selectivity, mild reaction conditions, and biodegradability. nih.govscielo.br

In a typical chemoenzymatic process, an immobilized lipase (B570770) is suspended in a mixture of the carboxylic acid and alcohol. The immobilization of the enzyme, often on a solid support like polypropylene (B1209903) beads or chitosan, facilitates its separation from the reaction mixture and allows for its reuse, a key principle of green chemistry. mdpi.commdpi.com The reaction can often be conducted in a solvent-free medium, where one of the reactants, typically the alcohol, can act as the solvent. nih.gov

The use of lipases, such as those from Candida antarctica (CALB) or Rhizomucor miehei, has been shown to be effective in the synthesis of various esters, including benzyl acetate (B1210297). mdpi.comnih.gov By analogy, a similar system can be applied to the synthesis of this compound. The reaction proceeds under mild temperature conditions, often between 30-70°C, which helps to prevent the formation of by-products that can occur at the higher temperatures required for traditional chemical catalysis. mdpi.commdpi.com

Table 1: Key Parameters in a Hypothetical Lipase-Catalyzed Synthesis of this compound

| Parameter | Condition/Value | Rationale |

| Enzyme | Immobilized Candida antarctica lipase B (CALB) | High activity and stability in organic media. Immobilization allows for easy recovery and reuse. mdpi.commdpi.com |

| Substrates | Diphenylacetic acid, 4-Chlorobenzyl alcohol | The direct precursors for the target ester. |

| Solvent | Solvent-free or minimal use of a non-polar solvent | Reduces environmental impact and simplifies product purification. nih.gov |

| Temperature | 40-60 °C | Optimal range for lipase activity, minimizing thermal degradation and side reactions. mdpi.com |

| Water Removal | Molecular sieves or vacuum | Shifts the equilibrium towards product formation by removing the water by-product. wikipedia.org |

The enzymatic approach offers high conversion rates and selectivity, minimizing the need for extensive purification of the final product. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable chemical processes. These principles focus on minimizing waste, using renewable resources, and improving energy efficiency.

Solvent-Free Reaction Conditions

Conducting the synthesis of this compound under solvent-free conditions is a primary goal of green chemistry. gcsu.edu Solvents are a major contributor to chemical waste, and their elimination simplifies the reaction setup, reduces costs, and minimizes environmental pollution.

In the context of esterification, a solvent-free approach can be achieved by using one of the reactants in excess to serve as the reaction medium. gcsu.edu For instance, an excess of 4-chlorobenzyl alcohol could be used to dissolve the diphenylacetic acid. Alternatively, the reaction can be carried out by heating a mixture of the two solid reactants until they melt, a method known as a melt-phase reaction. jetir.org Mechanochemical methods, such as high-speed ball milling, also offer a solvent-free route for esterification at room temperature. nih.gov

Table 2: Comparison of Solvent-Based vs. Solvent-Free Esterification

| Feature | Solvent-Based Synthesis | Solvent-Free Synthesis |

| Environmental Impact | Higher, due to solvent waste. | Lower, minimal to no solvent waste. |

| Product Purification | More complex, requires solvent removal. | Simpler, often direct isolation of the product. |

| Reaction Rate | Can be faster due to better mixing. | May be slower due to diffusion limitations in the solid or melt phase. |

| Energy Consumption | Higher, due to heating and solvent recovery. | Potentially lower, especially with mechanochemistry. nih.gov |

Use of Renewable Reagents and Catalysts

The principle of using renewable resources encourages the sourcing of starting materials and catalysts from biological or other renewable feedstocks. While diphenylacetic acid and 4-chlorobenzyl alcohol are typically derived from petrochemical sources, the catalyst used in their esterification can be renewable.

Biocatalysts, such as lipases, are a prime example of renewable catalysts. nih.gov They are derived from microorganisms or plants and are biodegradable. In addition to enzymes, solid acid catalysts derived from renewable resources, such as sulfonated rice husk ash, have been developed for esterification reactions. scispace.com These catalysts are heterogeneous, meaning they are in a different phase from the reactants, which allows for easy separation and recycling. mdpi.com

The use of itaconic acid, a compound produced by the fermentation of glucose, to create renewable polyesters showcases the potential for developing bio-based alternatives for chemical synthesis. rsc.org While not directly applicable to the immediate synthesis of this compound, it points towards a future where the core components of such molecules could be derived from renewable sources.

Atom Economy and Process Efficiency Assessments

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.org A higher atom economy signifies a more sustainable process with less waste generation. The ideal atom economy is 100%, which is characteristic of addition and rearrangement reactions. nrochemistry.com

The synthesis of this compound via direct esterification of diphenylacetic acid and 4-chlorobenzyl alcohol has a high theoretical atom economy, as the only by-product is water.

The reaction is as follows: C₁₄H₁₂O₂ (Diphenylacetic acid) + C₇H₇ClO (4-Chlorobenzyl alcohol) → C₂₁H₁₇ClO₂ (this compound) + H₂O

Calculation of Atom Economy:

Molecular Weight of Diphenylacetic acid (C₁₄H₁₂O₂) = 212.24 g/mol

Molecular Weight of 4-Chlorobenzyl alcohol (C₇H₇ClO) = 142.58 g/mol

Molecular Weight of this compound (C₂₁H₁₇ClO₂) = 336.81 g/mol

Molecular Weight of Water (H₂O) = 18.02 g/mol

Total Mass of Reactants = 212.24 + 142.58 = 354.82 g/mol Mass of Desired Product = 336.81 g/mol

Atom Economy (%) = (Mass of Desired Product / Total Mass of Reactants) x 100 Atom Economy (%) = (336.81 / 354.82) x 100 ≈ 94.9%

This high atom economy makes direct esterification a favorable route from a green chemistry perspective. In contrast, older synthetic methods, such as reacting an acid chloride with an alcohol, have a lower atom economy due to the formation of stoichiometric amounts of salt by-products. wikipedia.org

Chemical Reactivity and Mechanistic Investigations of 4 Chlorobenzyl Diphenylacetate

Hydrolysis Studies of the Ester Linkage in 4-Chlorobenzyl Diphenylacetate

The ester functional group in this compound is susceptible to hydrolysis, a reaction that can be catalyzed by either acid or base. This process involves the cleavage of the acyl-oxygen bond, leading to the formation of 4-chlorobenzyl alcohol and diphenylacetic acid.

In acid-catalyzed hydrolysis, the reaction is initiated by the protonation of the carbonyl oxygen of the ester. This initial protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent formation of a tetrahedral intermediate, followed by the elimination of 4-chlorobenzyl alcohol, yields the protonated diphenylacetic acid, which then deprotonates to give the final product.

Table 1: Illustrative Rate Constants for Acid-Catalyzed Hydrolysis of Related Esters

| Ester | Acid Catalyst | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) |

| Ethyl Acetate (B1210297) | HCl | 25 | 2.6 x 10⁻⁵ |

| Benzyl (B1604629) Acetate | HCl | 60 | 1.5 x 10⁻⁴ |

Note: The data in this table is for illustrative purposes to show typical magnitudes of rate constants for ester hydrolysis and is not specific to this compound.

Base-catalyzed hydrolysis, or saponification, of this compound involves the direct attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This is generally a faster process than acid-catalyzed hydrolysis because the hydroxide ion is a stronger nucleophile than water. The reaction proceeds through a tetrahedral intermediate, which then collapses to form diphenylacetic acid and the 4-chlorobenzyl alkoxide. A rapid proton transfer from the carboxylic acid to the alkoxide results in the formation of the carboxylate salt and 4-chlorobenzyl alcohol.

The kinetics of this reaction are typically second order, being first order in both the ester and the hydroxide ion. The electron-withdrawing nature of the 4-chloro substituent on the benzyl group is expected to have a minor influence on the rate of saponification, as the primary electronic effects governing this reaction are centered on the diphenylacetate portion of the molecule.

Table 2: Illustrative Rate Constants for Base-Catalyzed Hydrolysis of Related Esters

| Ester | Base | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) |

| Ethyl Acetate | NaOH | 25 | 0.11 |

| Benzyl Acetate | NaOH | 30 | 0.28 |

Note: The data in this table is for illustrative purposes to show typical magnitudes of rate constants for ester hydrolysis and is not specific to this compound.

The mechanism of ester hydrolysis can be influenced by reaction conditions such as pH and solvent. For this compound, under strongly acidic conditions, the AAC2 mechanism is expected to prevail. As the pH increases towards neutral, the rate of hydrolysis will decrease significantly. In alkaline conditions, the BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular) becomes dominant.

Solvent polarity can also play a role. In more polar solvents, the stabilization of the charged transition states in both acid and base-catalyzed hydrolysis can lead to an increase in the reaction rate.

Nucleophilic Substitution Reactions Involving this compound

The 4-chlorobenzyl group in this compound can undergo nucleophilic substitution reactions, where the diphenylacetate group acts as the leaving group. The benzylic nature of the carbon atom attached to the ester oxygen makes it susceptible to both SN1 and SN2 reaction pathways.

The SN1 (Substitution Nucleophilic Unimolecular) mechanism involves a two-step process where the rate-determining step is the unimolecular dissociation of the substrate to form a carbocation intermediate. In the case of this compound, this would involve the departure of the diphenylacetate anion to form a 4-chlorobenzyl carbocation.

The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a one-step process where a nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. For this compound, which is a primary benzylic ester, the SN2 pathway is highly plausible, especially with strong nucleophiles in polar aprotic solvents.

In an SN2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). The relatively unhindered nature of the primary benzylic carbon in this compound facilitates this mode of attack. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. The electron-withdrawing chloro group can slightly increase the electrophilicity of the benzylic carbon, potentially accelerating the rate of SN2 attack.

Table 3: Factors Favoring SN1 vs. SN2 Reactions for this compound

| Factor | Favors SN1 | Favors SN2 |

| Substrate | Benzylic system capable of forming a resonance-stabilized carbocation. | Primary benzylic system with low steric hindrance. |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, OH⁻, I⁻) |

| Solvent | Polar protic (e.g., water, ethanol) | Polar aprotic (e.g., acetone, DMSO) |

| Leaving Group | A good leaving group is required. Diphenylacetate is a moderately good leaving group. | A good leaving group is required. |

Influence of the 4-Chlorobenzyl Moiety on Nucleophilic Attack

Nucleophilic acyl substitution is a fundamental reaction for esters, typically proceeding through a two-step addition-elimination mechanism at the carbonyl carbon. libretexts.org The reactivity of the ester is significantly influenced by the stability of the leaving group. In the case of this compound, the leaving group is the 4-chlorobenzyloxy group.

The relative rate of nucleophilic acyl substitution is dependent on both the inductive and resonance effects of the leaving group. vedantu.com For substituted benzyl esters, the effect of substituents on the reaction rate can often be quantified by the Hammett equation, log(k/k₀) = ρσ. wikipedia.orgdalalinstitute.com

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. oxfordreference.com A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups. The alkaline hydrolysis of ethyl benzoates, a related reaction, has a ρ value of +2.498, indicating that electron-withdrawing substituents significantly accelerate the reaction. wikipedia.org

σ (sigma) is the substituent constant, which quantifies the electronic effect of a substituent. For a chloro group in the para position (σₚ), the value is +0.23.

Given the positive ρ value typical for nucleophilic acyl substitution and the positive σ value for the para-chloro substituent, it is predicted that this compound will be more reactive towards nucleophiles than the corresponding unsubstituted benzyl diphenylacetate. The electron-withdrawing nature of the chlorine atom stabilizes the forming 4-chlorobenzyloxide anion more effectively than a hydrogen atom, making it a more facile leaving group.

| Substituent (X) in X-C₆H₄CH₂- | Hammett Constant (σₚ) | Relative Rate of Hydrolysis (Predicted) |

| -NO₂ | +0.78 | Fastest |

| -CN | +0.66 | ↓ |

| -Cl | +0.23 | ↓ |

| -H | 0.00 | ↓ |

| -CH₃ | -0.17 | ↓ |

| -OCH₃ | -0.27 | Slowest |

This table illustrates the predicted relative rates for the hydrolysis of substituted benzyl esters based on Hammett constants. The rates are relative and show the trend expected from the electronic effects of the substituents.

Electrophilic Aromatic Substitution on the Chlorophenyl and Diphenyl Moieties

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. studysmarter.co.uk The regiochemical outcome of this reaction is dictated by the electronic properties of the substituents already present on the ring. organicchemistrytutor.comcognitoedu.org

The this compound molecule presents three aromatic rings susceptible to electrophilic attack: one chlorophenyl ring and two phenyl rings.

Chlorophenyl Moiety: This ring has two substituents: the chloro group and the -CH₂O(CO)CH(Ph)₂ group (a benzylester group).

The chloro group is deactivating due to its electron-withdrawing inductive effect, but it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance, which stabilizes the intermediate arenium ion (sigma complex) when attack occurs at these positions. stackexchange.comquora.comechemi.com

The benzylester group is strongly deactivating due to the inductive effect of the ester functionality. Such electron-withdrawing groups typically act as meta-directors. youtube.comncert.nic.in

Diphenyl Moieties: The two phenyl rings are part of the diphenylacetate group. They are attached to a carbon which is alpha to the ester carbonyl. The entire -CH(Ph)COOR group acts as an electron-withdrawing group, deactivating the attached phenyl rings. Groups with a carbonyl function are generally meta-directors. wikipedia.org Therefore, electrophilic attack on the phenyl rings of the diphenylacetate moiety is expected to occur at the meta position relative to the point of attachment to the rest of the molecule.

| Aromatic Ring | Substituent(s) | Reactivity towards EAS | Predicted Directing Effect |

| Chlorophenyl | -Cl, -CH₂O(CO)R | Strongly Deactivated | ortho, para to -Cl; meta to ester group |

| Diphenyl | -CH(Ph)COOR | Deactivated | meta |

This interactive table summarizes the expected regioselectivity for electrophilic aromatic substitution on the different rings of this compound.

The mechanism of EAS proceeds via a two-step process involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate determines the regioselectivity of the reaction. youtube.com

On the Diphenyl Rings: The diphenylmethyl group attached to the carbonyl is electron-withdrawing. When an electrophile attacks, the stability of the resulting arenium ion is greatest when the positive charge is not placed on the carbon atom bearing the electron-withdrawing substituent. For meta attack, the positive charge in the resonance contributors of the arenium ion is located on carbons ortho and para to the substituent, avoiding the carbon directly attached to the deactivating group. This makes the meta pathway the most stable and therefore favored. youtube.comyoutube.com

Radical Reactions of this compound

Radical reactions are initiated by the formation of highly reactive species with unpaired electrons. fiveable.me In this compound, the most likely sites for radical attack are the benzylic hydrogens, as their removal leads to resonance-stabilized radicals. libretexts.org

Radical reactions typically proceed via a chain reaction mechanism involving initiation, propagation, and termination steps. numberanalytics.com

Initiation: The reaction is typically initiated by the homolytic cleavage of a weak bond in an initiator molecule (e.g., dibenzoyl peroxide or AIBN) or by light (photolysis) to form radicals. numberanalytics.com For benzylic halogenation, N-bromosuccinimide (NBS) is often used, which provides a low, steady concentration of Br₂ and bromine radicals. libretexts.org

Initiator → 2 R•

R• + HBr → RH + Br• (in the case of NBS)

Propagation: A radical abstracts a hydrogen atom from a benzylic position of the substrate, forming a resonance-stabilized benzylic radical. This new radical then reacts with a molecule like Br₂ to form the halogenated product and a new bromine radical, which continues the chain.

Step 1 (Hydrogen Abstraction): Br• + Ar-CH₂-R' → H-Br + Ar-C•H-R' (Benzylic Radical)

Step 2 (Halogenation): Ar-C•H-R' + Br₂ → Ar-CH(Br)-R' + Br•

The molecule has two types of benzylic hydrogens: those on the 4-chlorobenzyl group and the single hydrogen on the diphenylmethyl carbon. The relative stability of the resulting radicals will determine the primary site of attack. The diphenylmethyl radical is stabilized by two phenyl rings, while the 4-chlorobenzyl radical is stabilized by one chlorophenyl ring. Generally, radical stability increases with more resonance contributors, so the diphenylmethyl radical would be expected to be more stable. However, the electron-withdrawing chloro group can have a destabilizing effect on the adjacent radical.

The major product of a radical halogenation reaction is the one derived from the most stable radical intermediate. youtube.com In the case of this compound, there is competition between the formation of two different benzylic radicals.

4-Chlorobenzyl Radical: Formed by abstraction of a hydrogen from the -CH₂- group. The unpaired electron is delocalized over the chlorophenyl ring.

Diphenylmethyl Radical: Formed by abstraction of the hydrogen from the -CH- group of the diphenylacetate moiety. The unpaired electron is delocalized over two phenyl rings, suggesting greater stability.

Therefore, radical halogenation (e.g., with NBS and a radical initiator) would likely lead to a mixture of products, with the major product resulting from halogenation at the diphenylmethyl position due to the superior resonance stabilization of the corresponding radical intermediate.

| Radical Intermediate | Site of H-Abstraction | Stabilizing Groups | Predicted Stability | Major/Minor Product |

| 4-Chlorobenzyl Radical | -CH₂- of chlorobenzyl group | 1 Chlorophenyl ring | Less Stable | Minor |

| Diphenylmethyl Radical | -CH- of diphenylacetate group | 2 Phenyl rings | More Stable | Major |

This table provides a comparative analysis of the potential radical intermediates and the predicted product distribution in a radical halogenation reaction.

The actual product distribution would also be influenced by statistical factors (two hydrogens on the 4-chlorobenzyl group vs. one on the diphenylmethyl group) and steric hindrance around the reaction sites. youtube.com

Advanced Spectroscopic and Structural Characterization of 4 Chlorobenzyl Diphenylacetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. For 4-chlorobenzyl diphenylacetate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential to unambiguously assign all proton and carbon signals and to elucidate the molecule's conformation.

Comprehensive ¹H NMR Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the 4-chlorobenzyl and diphenylacetate moieties.

Diphenylacetate Methine Proton (-CH(Ph)₂): A singlet is anticipated for the methine proton of the diphenylacetate group. Its chemical shift would likely appear in the range of 5.0-5.5 ppm, influenced by the electronegativity of the adjacent carbonyl group and the deshielding effects of the two phenyl rings.

Benzylic Protons (-OCH₂-): The two benzylic protons of the 4-chlorobenzyl group are expected to appear as a singlet further downfield than typical benzylic protons due to the deshielding effect of the adjacent oxygen atom of the ester group. A chemical shift in the range of 5.1-5.3 ppm is predicted.

Aromatic Protons:

Diphenylacetate Phenyl Groups: The ten protons on the two phenyl rings of the diphenylacetate moiety would likely appear as a complex multiplet in the aromatic region, typically between 7.2 and 7.5 ppm. The ortho, meta, and para protons may have slightly different chemical shifts, leading to a broad, overlapping signal.

4-Chlorobenzyl Phenyl Group: The four protons on the 4-chlorophenyl ring are expected to exhibit a characteristic AA'BB' splitting pattern. This will appear as two doublets. The two protons ortho to the chloromethyl group (H-2' and H-6') and the two protons meta to the chloromethyl group (H-3' and H-5') are chemically equivalent but magnetically non-equivalent. The expected chemical shifts would be around 7.3-7.4 ppm.

Expected ¹H NMR Data Table for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Methine (-CH(Ph)₂) | 5.0 - 5.5 | Singlet | N/A |

| Benzylic (-OCH₂-) | 5.1 - 5.3 | Singlet | N/A |

| Phenyl (Diphenylacetate) | 7.2 - 7.5 | Multiplet | N/A |

| Aromatic (4-Chlorobenzyl, H-2', H-6') | ~7.3 - 7.4 | Doublet | ~8-9 |

| Aromatic (4-Chlorobenzyl, H-3', H-5') | ~7.3 - 7.4 | Doublet | ~8-9 |

Note: The exact chemical shifts and coupling constants are dependent on the solvent and the specific spectrometer frequency used.

Detailed ¹³C NMR Spectral Interpretation (DEPT, HSQC, HMBC)

The ¹³C NMR spectrum, in conjunction with distortionless enhancement by polarization transfer (DEPT) experiments, would provide a complete picture of the carbon skeleton.

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate at a downfield chemical shift, typically in the range of 170-175 ppm.

Methine Carbon (-CH(Ph)₂): The methine carbon of the diphenylacetate group is predicted to appear around 55-60 ppm.

Benzylic Carbon (-OCH₂-): The benzylic carbon of the 4-chlorobenzyl group would likely be found in the range of 65-70 ppm.

Aromatic Carbons: The aromatic region of the ¹³C NMR spectrum will be complex.

Diphenylacetate Phenyl Groups: The twelve carbons of the two phenyl rings will produce several signals between 125 and 140 ppm. The quaternary carbons to which the methine is attached will be further downfield.

4-Chlorobenzyl Phenyl Group: Four distinct signals are expected for the 4-chlorophenyl ring. The carbon bearing the chlorine atom (C-4') and the carbon attached to the benzylic group (C-1') will be quaternary and can be identified through the absence of a signal in DEPT-135 spectra.

Expected ¹³C NMR Data Table for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | DEPT-135 Signal |

| Carbonyl (C=O) | 170 - 175 | Absent |

| Methine (-CH(Ph)₂) | 55 - 60 | Positive |

| Benzylic (-OCH₂-) | 65 - 70 | Negative |

| Aromatic (Diphenylacetate, C-ipso) | 135 - 140 | Absent |

| Aromatic (Diphenylacetate, CH) | 127 - 130 | Positive |

| Aromatic (4-Chlorobenzyl, C-1') | 135 - 140 | Absent |

| Aromatic (4-Chlorobenzyl, C-2', C-6') | ~129 | Positive |

| Aromatic (4-Chlorobenzyl, C-3', C-5') | ~128 | Positive |

| Aromatic (4-Chlorobenzyl, C-4') | 133 - 135 | Absent |

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment would correlate each proton signal with its directly attached carbon, confirming the assignments made in the ¹H and ¹³C spectra. rsc.org

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum is crucial for confirming the connectivity of the molecule. rsc.org Key correlations would be expected between:

The benzylic protons (-OCH₂-) and the carbonyl carbon (C=O), as well as the aromatic carbons of the 4-chlorobenzyl ring.

The methine proton (-CH(Ph)₂) and the carbonyl carbon (C=O), and the ipso-carbons of the diphenylacetate phenyl rings.

Two-Dimensional NMR Techniques (COSY, NOESY, ROESY) for Conformational Analysis

Correlation Spectroscopy (COSY): A COSY spectrum would show correlations between coupled protons. For this compound, the most significant correlation would be between the ortho and meta protons on the 4-chlorobenzyl ring, confirming their adjacent positions.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments provide information about the spatial proximity of protons, which is invaluable for conformational analysis. drugbank.com Key NOE/ROE correlations could include:

Between the benzylic protons (-OCH₂-) and the protons on the 4-chlorobenzyl ring.

Between the methine proton (-CH(Ph)₂) and the ortho-protons of the diphenylacetate phenyl rings.

Crucially, NOE/ROE effects between the benzylic protons and the protons of the diphenylacetate phenyl rings would indicate the preferred conformation around the ester linkage.

Infrared and Raman Vibrational Spectroscopy Investigations

Assignment of Characteristic Vibrational Modes

The IR and Raman spectra of this compound would be dominated by vibrations from the ester group and the aromatic rings.

Carbonyl Stretch (C=O): A strong absorption band in the IR spectrum is expected in the region of 1730-1750 cm⁻¹ for the ester carbonyl stretching vibration. This would also be a feature in the Raman spectrum.

C-O Stretch: The C-O stretching vibrations of the ester group are expected to appear as two bands in the region of 1250-1000 cm⁻¹.

Aromatic C-H Stretch: These vibrations typically appear as a group of weak to medium bands in the region of 3100-3000 cm⁻¹.

Aromatic C=C Stretch: The C=C stretching vibrations of the aromatic rings will give rise to several bands in the 1600-1450 cm⁻¹ region.

C-Cl Stretch: The C-Cl stretching vibration of the 4-chlorobenzyl group is expected to produce a band in the region of 800-600 cm⁻¹.

CH₂ Bending: The scissoring and rocking vibrations of the benzylic CH₂ group are expected in the regions of 1450-1470 cm⁻¹ and 720-725 cm⁻¹, respectively.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium | Medium |

| C=O Stretch (Ester) | 1750 - 1730 | Strong | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Strong |

| CH₂ Scissoring | 1470 - 1450 | Medium | Medium |

| C-O Stretch (Ester) | 1250 - 1000 | Strong | Weak |

| C-Cl Stretch | 800 - 600 | Strong | Strong |

Conformational Analysis via Vibrational Signatures

The precise frequencies and intensities of certain vibrational modes can be sensitive to the molecular conformation. For this compound, the rotational isomers (conformers) around the C-O and C-C single bonds could potentially be distinguished by subtle shifts in the vibrational spectra. For instance, the position of the C=O stretching band and the out-of-plane C-H bending vibrations of the aromatic rings can be influenced by the steric and electronic environment, which changes with conformation. Computational modeling, such as Density Functional Theory (DFT) calculations, would be highly beneficial to predict the vibrational spectra of different conformers and compare them with experimental data to determine the most stable conformation in the solid state or in solution.

Intermolecular Interactions Revealed by Spectroscopic Shifts

The intermolecular forces in this compound, while not extensively documented in dedicated studies, can be inferred from the behavior of its constituent functional groups. The primary interactions governing its condensed-phase behavior are dipole-dipole forces and London dispersion forces. brainly.comyoutube.comyoutube.com The prominent ester group (C=O) introduces a significant dipole moment, leading to dipole-dipole interactions between adjacent molecules. kpi.ualibretexts.org These interactions would be expected to cause shifts in the vibrational frequency of the carbonyl stretch in infrared (IR) spectroscopy. In a non-polar solvent, the C=O stretch would appear at a certain frequency, while in the solid state or in polar solvents, intermolecular dipole-dipole interactions would likely cause a shift to a lower wavenumber due to a slight weakening of the bond.

Furthermore, the molecule contains three aromatic rings and a chloro-substituent, all of which contribute to London dispersion forces, which are temporary fluctuating dipoles that increase with molecular size and surface area. brainly.comlibretexts.org While weaker than dipole-dipole forces on a per-interaction basis, their cumulative effect is substantial.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous identification and structural elucidation of organic compounds like this compound. nih.gov

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound, the molecular formula is C₂₁H₁₇ClO₂. The theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, and ¹⁶O).

An experimental HRMS analysis would measure the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M]⁺•) to within a few parts per million (ppm) of the theoretical value, providing strong evidence for the assigned molecular formula.

Table 1: Theoretical Mass Calculation for Molecular Formula Confirmation

| Formula | Species | Theoretical (Calculated) Exact Mass (Da) |

|---|---|---|

| C₂₁H₁₇ClO₂ | [M] | 348.0890 |

This table presents the theoretical exact masses. Experimental verification via HRMS would confirm these values with high precision.

In mass spectrometry, particularly with techniques like electron ionization (EI) or collision-induced dissociation (CID), the molecular ion fragments in a predictable manner, offering clues to its structure. wikipedia.orgyoutube.com For this compound, the fragmentation is expected to be dominated by cleavage of the ester linkage, which is the most labile bond.

The primary fragmentation pathways would likely involve:

Cleavage of the benzyl (B1604629) C-O bond: This is a common fragmentation pathway for benzyl esters. It would result in the formation of a stable 4-chlorobenzyl cation (m/z 125/127) and a diphenylacetate radical, or a diphenylacetyl cation (diphenylketene radical cation) and a 4-chlorobenzyl radical. The tropylium (B1234903) ion, a rearranged and highly stable C₇H₇⁺ species, is a common fragment in the mass spectra of benzyl-containing compounds, and the 4-chlorobenzyl cation (C₇H₆Cl⁺) is an analogous stable structure. miamioh.eduresearchgate.net

Cleavage of the acyl C-O bond: This alpha-cleavage is characteristic of esters and would lead to the formation of a stable diphenylacetyl cation (m/z 193) and a 4-chlorobenzyloxy radical. libretexts.orglibretexts.org The diphenylacetyl cation could subsequently lose carbon monoxide (CO) to form a diphenylmethyl cation (m/z 165).

These characteristic fragments allow for the confident identification of the diphenylacetate and 4-chlorobenzyl moieties within the molecule.

X-ray Crystallography for Solid-State Structure Determination

While a specific, publicly available crystal structure for this compound was not identified, the principles of crystal engineering and data from analogous structures allow for a detailed prediction of its solid-state characteristics. nih.gov

The solid-state structure of this compound would be dictated by the efficient packing of its bulky and somewhat awkwardly shaped molecules. The assembly would be driven by a combination of intermolecular forces to maximize density and stabilize the lattice.

Key interactions expected to direct the supramolecular assembly include:

C-H···O Hydrogen Bonds: As mentioned, weak hydrogen bonds between aromatic C-H donors and the ester carbonyl oxygen are highly probable. These interactions often form chain or sheet-like motifs that are common in the crystal structures of esters. researchgate.netresearchgate.net

π-π Stacking: The presence of three phenyl rings suggests that π-π stacking interactions could be a significant feature, where the electron-rich aromatic rings of adjacent molecules align in a parallel or offset fashion.

C-H···π Interactions: The aromatic rings can also act as acceptors for hydrogen bonds from C-H donors of neighboring molecules.

Halogen Interactions: The chlorine atom can participate in weak intermolecular interactions, such as C-H···Cl or Cl···π contacts, further stabilizing the crystal packing. acs.org

These varied, weak interactions would collectively create a complex and stable three-dimensional supramolecular architecture. nih.gov

Without an experimental crystal structure, precise bond lengths and angles cannot be reported. However, extensive data from the Cambridge Structural Database provide average values for the types of bonds present in this compound, which serve as reliable estimates.

Table 2: Typical Bond Lengths and Angles for Constituent Groups

| Parameter | Bond Type | Typical Bond Length (Å) |

|---|---|---|

| Bond Length | C-C (aromatic) | 1.39 |

| C-H (aromatic) | 1.08 | |

| C-Cl (aromatic) | 1.74 | |

| C-C (ester-αC) | 1.51 | |

| C=O (ester) | 1.21 | |

| C-O (ester) | 1.34 | |

| O-C (benzyl) | 1.45 | |

| C-H (benzyl) | 1.09 | |

| Parameter | Angle Type | **Typical Bond Angle (°) ** |

| Bond Angle | C-C-C (in benzene (B151609) ring) | 120 |

| O=C-O (ester) | 123 |

Data are representative average values from crystallographic studies of similar organic compounds.

Hydrogen Bonding Networks and Weak Intermolecular Interactions

A detailed analysis of the hydrogen bonding networks and weak intermolecular interactions of this compound is currently hindered by the absence of publicly available crystallographic data for this specific compound. While the molecular structure of this compound suggests the potential for various non-covalent interactions that are crucial for understanding its solid-state packing and physicochemical properties, a definitive description requires experimental determination through techniques such as single-crystal X-ray diffraction.

Based on the structural motifs present in this compound, several types of intermolecular forces can be anticipated to play a significant role in its crystal lattice. These include:

C-H···O Hydrogen Bonds: The presence of a carbonyl oxygen atom in the acetate (B1210297) group makes it a potential hydrogen bond acceptor. Weak hydrogen bonds could form between this oxygen and activated C-H donors from the phenyl and chlorobenzyl rings of neighboring molecules. These interactions, though weaker than conventional O-H···O or N-H···O bonds, are known to be significant in directing the packing of organic molecules.

π-π Stacking Interactions: The multiple aromatic rings in the molecule could lead to π-π stacking, where the planes of the aromatic rings of adjacent molecules align, contributing to the stability of the crystal packing. The geometry of this stacking (e.g., face-to-face or offset) would be a key feature of the crystal structure.

Halogen Bonding: The chlorine atom on the benzyl group could potentially act as a halogen bond donor, interacting with nucleophilic atoms like the carbonyl oxygen in neighboring molecules.

Further research, specifically the successful crystallization and subsequent X-ray diffraction analysis of this compound, is required to generate the detailed findings and data tables pertinent to this section.

Exploration of 4 Chlorobenzyl Diphenylacetate As a Building Block and in Non Biological Applications

Utilization as a Synthetic Intermediate for Complex Organic Molecules

4-Chlorobenzyl diphenylacetate serves as a valuable starting material or intermediate in the synthesis of more complex organic structures. Its chemical reactivity, stemming from the ester and the chlorinated benzyl (B1604629) functionalities, allows for its participation in a variety of organic transformations.

Precursor in the Synthesis of Substituted Nitrogen Heterocycles

The synthesis of nitrogen-containing heterocyclic compounds is a significant area of organic chemistry due to their prevalence in pharmaceuticals and other biologically active molecules. nih.gov While direct utilization of this compound in the synthesis of nitrogen heterocycles is not extensively documented in the provided results, the principles of heterocyclic synthesis often involve the use of building blocks with reactive functional groups. For instance, the synthesis of various nitrogen heterocycles like pyrazoles, imidazoles, and quinolines often proceeds through the reaction of precursors containing carbonyl groups or reactive halides. nih.govnih.gov It is plausible that this compound could be chemically modified to introduce functionalities amenable to cyclization reactions for the formation of nitrogen heterocycles.

Role in Carbon-Carbon Bond Forming Reactions

Carbon-carbon bond formation is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons. alevelchemistry.co.uk These reactions are fundamental for increasing the carbon chain length and creating intricate structures. chemrevise.org Various methods exist for forming C-C bonds, including nucleophilic substitution and addition reactions. chemrevise.orgyoutube.com

Transition metal-catalyzed cross-coupling reactions, such as the Heck reaction, are powerful tools for creating carbon-carbon bonds. alevelchemistry.co.ukillinois.edu While the direct involvement of this compound in such reactions is not explicitly detailed, its structural components suggest potential applications. The aryl chloride moiety could potentially participate in cross-coupling reactions, a common strategy for forming new C-C bonds.

Application in Stereoselective Synthesis

Stereoselective synthesis, the ability to control the three-dimensional arrangement of atoms in a molecule, is crucial in the preparation of chiral compounds. One recent electrochemical method has been developed for the stereoselective synthesis of 1,4-dicarbonyl Z-alkenes. researchgate.net This highlights the ongoing development of new strategies to achieve high stereoselectivity in organic reactions. Although there is no specific mention of this compound in the context of stereoselective synthesis within the provided information, the development of chiral catalysts and methodologies could potentially enable its use in asymmetric transformations.

Potential in Materials Science Research

The unique chemical structure of this compound suggests its potential as a building block for novel materials with specific properties.

Precursor for Polymer Synthesis

Polymers are large molecules composed of repeating structural units known as monomers. msu.edu The properties of a polymer are dictated by the structure of its monomer and the method of polymerization. The synthesis of polymers with tailored functionalities is an active area of research.

While there is no direct evidence of this compound being used as a monomer, its structure contains features that could be adapted for polymerization. For example, the aromatic rings and the ester group could be modified to introduce polymerizable functionalities. The copolymerization of monomers like 4-chlorophenyl acrylate (B77674) with other acrylates has been explored for applications in various industries. scilit.com This demonstrates the principle of incorporating chlorinated phenyl groups into polymer backbones to achieve desired properties.

Inclusion in Functional Materials with Specific Optical or Electronic Properties

Functional materials with specific optical and electronic properties are at the forefront of materials science research. The electronic structure of a material determines its optical and electronic behavior. researchgate.net For instance, the development of luminescent polymers is of great interest for applications in displays and sensors. mdpi.com

The synthesis of polymers containing conjugated systems, such as poly(diphenylacetylene)s, can lead to materials with interesting photophysical properties. researchgate.net The incorporation of different functional groups into these polymers can be used to tune their emission characteristics. mdpi.com While the direct use of this compound in such materials is not reported, its aromatic nature suggests that its derivatives could potentially be incorporated into conjugated polymers to influence their electronic and optical properties.

Application in Catalysis Research (excluding biological catalysis)

The exploration of novel molecular architectures as ligands in metal-catalyzed reactions and as components in organocatalytic systems is a cornerstone of modern chemical synthesis. However, a thorough review of available scientific literature reveals no specific instances of this compound being employed in these capacities.

Ligand in Metal-Catalyzed Reactions

The efficacy of a metal catalyst is profoundly influenced by the electronic and steric properties of its coordinating ligands. While structurally related compounds containing phenyl and benzyl moieties are common in ligand design for various cross-coupling and C-H activation reactions, there is no documented use of this compound as a ligand in any metal-catalyzed transformation. The presence of both a diphenylacetate group and a 4-chlorobenzyl group could theoretically offer interesting coordination possibilities, but this remains a purely speculative assertion without experimental validation.

Component in Organocatalytic Systems

Organocatalysis has emerged as a powerful, metal-free alternative for a wide array of chemical transformations. Catalysts often rely on specific functional groups to activate substrates through mechanisms such as enamine or iminium ion formation, or through hydrogen bonding interactions. Currently, there are no published reports detailing the use of this compound as a catalyst, co-catalyst, or additive in any organocatalytic system. Its potential to influence the stereochemical outcome or reaction efficiency in processes like Michael additions or aldol (B89426) reactions has not been investigated.

Development of Analytical Methods for Detection and Quantification (excluding clinical human trials)

The ability to accurately detect and quantify a chemical compound is fundamental to its study and application. For this compound, specific and validated analytical methods are not described in the existing scientific literature.

Chromatographic Method Development (HPLC, GC)

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are workhorse techniques for the separation and analysis of organic compounds. While general methods for the analysis of related structures like chlorinated phenols or benzyl derivatives exist, dedicated methods optimized for the separation and quantification of this compound from potential reaction mixtures or matrices have not been developed. The specific retention times, optimal column chemistries, and detector conditions for this compound are therefore unknown.

Table 1: Hypothetical Chromatographic Parameters for this compound

| Parameter | HPLC (Reverse-Phase) | Gas Chromatography |

| Column | C18 | DB-5 or similar non-polar |

| Mobile Phase/Carrier Gas | Acetonitrile/Water gradient | Helium |

| Detector | UV-Vis (Diode Array) | Flame Ionization (FID) or Mass Spectrometry (MS) |

| Injection Volume/Mode | 10 µL | 1 µL (Split/Splitless) |

| Oven Temperature Program | Isocratic or Gradient | Temperature ramp (e.g., 100°C to 250°C) |

| Expected Retention Time | Not Determined | Not Determined |

This table presents hypothetical parameters based on the analysis of structurally similar compounds and does not represent validated experimental data.

Validation of Spectroscopic Quantification Techniques

Spectroscopic methods such as UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for structural elucidation and quantification. Although one could predict the expected spectral features of this compound based on its constituent functional groups, validated spectroscopic methods for its precise quantification are not available. This includes the determination of its molar absorptivity at specific wavelengths for UV-Vis quantification or the identification of unique, well-resolved signals for quantitative NMR (qNMR) analysis.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| UV-Vis Spectroscopy | Absorption maxima expected in the UV region due to the phenyl and chlorobenzyl chromophores. |

| ¹H NMR Spectroscopy | Signals corresponding to the aromatic protons of the diphenyl and chlorobenzyl groups, a singlet for the benzylic CH₂ group, and a singlet for the methine proton of the acetate (B1210297) group. |

| ¹³C NMR Spectroscopy | Resonances for the carbonyl carbon of the ester, aromatic carbons, the benzylic carbon, and the methine carbon. |

This table is based on general principles of spectroscopy and does not represent experimentally verified data for this specific compound.

Future Research Directions and Emerging Trends for 4 Chlorobenzyl Diphenylacetate Analogs

Development of Novel and Sustainable Synthetic Routes

The chemical industry's shift towards green chemistry is fueling the development of novel and sustainable methods for synthesizing ester compounds, including analogs of 4-chlorobenzyl diphenylacetate. A significant area of interest is the use of deep eutectic solvents (DESs) as catalysts. mdpi.comresearchgate.netnih.gov These solvents are attractive due to their low cost, biodegradability, and low toxicity. mdpi.comresearchgate.net For instance, a DES prepared from choline (B1196258) chloride and p-toluenesulfonic acid has been shown to be highly effective in the esterification of sterols, achieving high yields and selectivity while minimizing by-products. mdpi.comnih.gov This approach reduces the need for harsh catalysts and simplifies product purification. mdpi.com

Another avenue of research focuses on the development of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled. organic-chemistry.org For example, a macroporous polymeric acid catalyst has demonstrated high efficacy in the direct esterification of carboxylic acids and alcohols at moderate temperatures without the need for water removal. organic-chemistry.org Such catalysts offer a more sustainable alternative to traditional homogeneous catalysts.

The following table summarizes some novel and sustainable catalysts for ester synthesis:

| Catalyst Type | Example | Key Advantages | Relevant Findings |

| Deep Eutectic Solvent (DES) | Choline chloride/p-toluenesulfonic acid (1:3) | Low cost, biodegradable, high selectivity, reusable. mdpi.comnih.gov | Achieved a 94.1% yield in pine sterol ester synthesis with minimal by-products. mdpi.com |

| Polymeric Acid Catalyst | Macroporous acid catalyst | Heterogeneous, reusable, effective at moderate temperatures. organic-chemistry.org | Enables direct esterification without water removal. organic-chemistry.org |

| Cobalt(II) Chloride Hexahydrate | CoCl₂·6H₂O | Efficient for acetylation with acetic acid, recyclable. organic-chemistry.org | High yields achieved without the need to remove water. organic-chemistry.org |

| Sulfuryl Fluoride | SO₂F₂ | Mediates dehydrative coupling at room temperature. organic-chemistry.org | Offers broad substrate scope and mild reaction conditions. organic-chemistry.org |

Exploration of Unique Reactivity Patterns Under Non-Traditional Conditions

Investigating the reactivity of this compound analogs under non-traditional conditions can unlock novel reaction pathways and improve synthetic efficiency. Microwave-assisted organic synthesis (MAOS) is a prominent technique in this area. rasayanjournal.co.inat.uanih.gov Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and purities in a fraction of the time compared to conventional heating. rasayanjournal.co.inwjarr.comarkat-usa.org This method has been successfully applied to a wide range of organic reactions, including the synthesis of heterocyclic compounds like 1,3,4-oxadiazoles. nih.govwjarr.com

Photocatalysis represents another frontier, using light to drive chemical reactions. nih.gov Recent advancements have led to the development of novel photocatalysts that can facilitate the reduction of esters to alcohols under mild conditions, a process that traditionally requires harsh reducing agents. eurekalert.orgsciencedaily.com For example, a newly developed photocatalyst, "N-BAP," when irradiated with blue light, can initiate a quadruple single-electron transfer (SET) process to reduce esters. eurekalert.orgsciencedaily.com The irradiation of carboxylate esters in the presence of diphenylacetylene (B1204595) has also been shown to yield β-alkoxy-α-benzoylstyrene derivatives, demonstrating the potential for forming new carbon-carbon bonds. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic processes with flow chemistry and automated platforms is set to revolutionize the synthesis of this compound analogs. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the ability to perform reactions that are difficult or hazardous to scale up in batch. nih.govacs.org The synthesis of esters has been successfully adapted to flow systems, allowing for the rapid production of compound libraries and the safe handling of reactive intermediates. acs.orgresearchgate.netacs.org For example, the reduction of esters to aldehydes using reagents like diisobutylaluminum hydride (DIBAL-H) has been effectively carried out in continuous-flow reactors. researchgate.net

Automated synthesis platforms, often coupled with flow chemistry, further enhance efficiency and throughput. sigmaaldrich.comemolecules.comnih.gov These systems can perform entire multi-step syntheses, including reaction setup, purification, and analysis, with minimal human intervention. nih.govchemspeed.commetoree.com Companies like Synple Chem and Chemspeed Technologies offer platforms that utilize pre-filled reagent cartridges and robotic handling to automate a wide range of chemical reactions, including amide formation and Suzuki couplings. sigmaaldrich.comemolecules.comchemspeed.com

The following table highlights the capabilities of modern automated synthesis platforms:

| Platform Feature | Description | Example Applications |

| Automated Reagent Handling | Utilizes pre-filled cartridges or robotic liquid handlers to dispense reagents. sigmaaldrich.comnih.gov | Amide formation, reductive amination, Boc protection/deprotection. sigmaaldrich.com |

| Integrated Purification | Incorporates automated chromatography or work-up procedures. acs.orgnih.gov | Removal of by-products and excess reagents. acs.org |

| In-line/At-line Analysis | Integrates analytical techniques like LC/MS for real-time reaction monitoring. nih.gov | Quantitation of product formation and impurity profiling. nih.gov |

| Flow Reactor Integration | Combines automated platforms with continuous flow reactors for enhanced control and scalability. nih.govacs.org | Synthesis of active pharmaceutical ingredients and fine chemicals. nih.govacs.org |

Advanced Computational Screening for Novel Chemical Transformations

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting chemical reactivity. rsc.orgacs.orgnih.gov DFT calculations can provide detailed insights into reaction mechanisms, transition states, and energy barriers, which can guide the design of new synthetic routes and catalysts. acs.orgnih.gov For instance, DFT studies on acid-catalyzed esterification have revealed that the reaction proceeds through a highly active acylium ion intermediate, challenging previously held mechanisms. rsc.org

By applying DFT calculations to this compound analogs, researchers can screen for novel chemical transformations and predict their feasibility. This computational screening can help identify promising reaction conditions and catalysts before any experimental work is undertaken, saving significant time and resources. nih.gov For example, computational studies can elucidate the influence of solvents and leaving groups on reaction rates and outcomes. nih.gov

Investigations into Environmental Degradation Pathways (non-biological, e.g., photodegradation)

Understanding the environmental fate of this compound and its analogs is crucial for assessing their environmental impact. A key non-biological degradation pathway is photodegradation, where the compounds are broken down by sunlight. frontiersin.orgnih.govnih.gov Studies on related compounds, such as phthalate (B1215562) esters, have shown that photodegradation can proceed through direct photolysis, where the molecule directly absorbs photons, or indirect photolysis, which is mediated by photosensitizers like humic substances present in the environment. nih.govacs.org

Q & A

Q. What are the established synthetic routes for 4-chlorobenzyl diphenylacetate, and what purification methods ensure high yield and purity?

Methodological Answer: A common approach involves nucleophilic substitution or esterification reactions. For example:

- Step 1: React diphenylacetic acid derivatives (e.g., diphenylacetyl chloride) with 4-chlorobenzyl alcohol in the presence of a base catalyst like anhydrous potassium carbonate (K₂CO₃) .

- Step 2: Reflux in anhydrous ethanol for 6–8 hours under inert conditions.

- Purification: Precipitation via cold water, followed by recrystallization in ethanol or acetone to remove unreacted starting materials .

Key Parameters:

| Parameter | Optimal Range | Reference |

|---|---|---|

| Reaction Temperature | 70–80°C (reflux) | |

| Solvent | Absolute ethanol | |

| Catalyst | K₂CO₃ (50 mmol per 25 mmol substrate) |

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:

- Chromatography: Use GC-MS/MS with sequential direct-immersion/headspace solid-phase microextraction (DI-HS-SPME) for trace impurity detection .

- Spectroscopy:

- Crystallography: Single-crystal X-ray diffraction for absolute configuration verification .

Advanced Research Questions

Q. How can computational chemistry optimize the reaction mechanism for synthesizing this compound?

Methodological Answer:

Q. How should researchers resolve contradictions in reported reaction yields for this compound synthesis?

Methodological Answer: Contradictions often arise from variations in:

- Catalyst Loading: Excess K₂CO₃ (e.g., 2:1 molar ratio vs. substrate) may hydrolyze intermediates, reducing yield .

- Moisture Sensitivity: 4-Chlorobenzyl chloride is hygroscopic; strict anhydrous conditions improve reproducibility .

- Workup Protocols: Cold ethanol washes vs. hexane recrystallization can alter purity assessments .

Troubleshooting Table:

| Issue | Solution | Reference |

|---|---|---|

| Low Yield | Use molecular sieves to trap H₂O | |

| Impurity Formation | Optimize DI-HS-SPME for GC-MS/MS |

Q. What methodologies are suitable for studying the biological activity of this compound derivatives?

Methodological Answer:

Q. How can crystallographic data inform the design of this compound analogs?

Methodological Answer:

Q. Table 1: Comparative Synthesis Conditions

| Study | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Reflux with K₂CO₃ | K₂CO₃ | Ethanol | 78 | 99 | |

| Phase-Transfer | TBAB | Toluene | 65 | 95 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.